N-(3-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between a hydrazine derivative and a 1,3-diketone.
Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with a fluorophenylmethyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Another fluorophenyl-containing compound with different biological activities.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with antibacterial properties.
Uniqueness
N-[(3-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific combination of a pyrazole ring and a fluorophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H14FN3 |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-7-15-16(2)12(9)14-8-10-4-3-5-11(13)6-10/h3-7,14H,8H2,1-2H3 |
InChI Key |
XOKZIUQGOZCVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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